molecular formula C12H10N6OS B10964216 2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10964216
M. Wt: 286.31 g/mol
InChI Key: JSLFOGACTHJUBI-UHFFFAOYSA-N
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Description

2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a tetrazole ring and a thiazole ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to exhibit a range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling Reaction: The final step involves coupling the tetrazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the tetrazole derivative with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)ethanamide: Similar structure but with an ethanamide linkage.

    2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide linkage.

Uniqueness

2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific acetamide linkage, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N6OS

Molecular Weight

286.31 g/mol

IUPAC Name

2-(5-phenyltetrazol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H10N6OS/c19-10(14-12-13-6-7-20-12)8-18-16-11(15-17-18)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,19)

InChI Key

JSLFOGACTHJUBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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